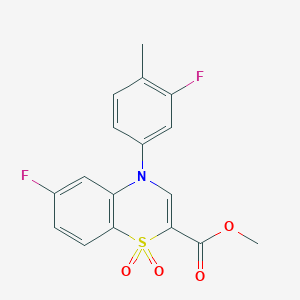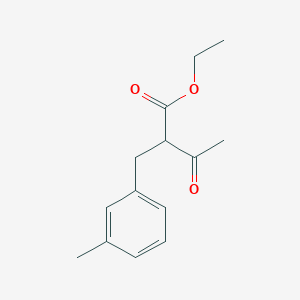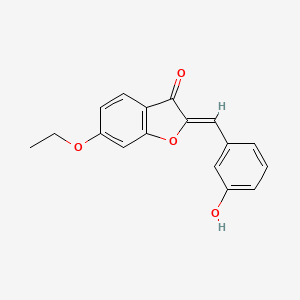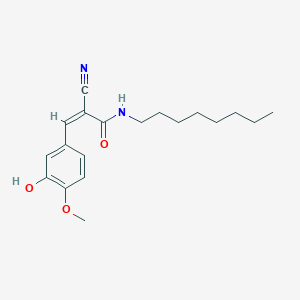![molecular formula C17H20N2O7S B2508872 1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione CAS No. 903853-23-6](/img/structure/B2508872.png)
1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H20N2O7S and its molecular weight is 396.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), showcasing its potential in creating amino acid derivatives with high yields and purities in a "one-pot" procedure (Cal et al., 2012).
- It has been involved in the formation of a variety of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, indicating its versatility in producing diverse chemical structures (Obniska et al., 2015).
- In crystallography, the compound's structure and molecular conformation have been studied, highlighting its significance in structural chemistry (Banerjee et al., 2002).
Medicinal Chemistry and Pharmacology
- The compound has been a key player in synthesizing various anticonvulsant agents, demonstrating its potential in pharmacological applications (Kamiński et al., 2011).
- It has shown utility in the development of novel antiarrhythmic and antihypertensive drugs, indicating its importance in cardiovascular drug research (Malawska et al., 2002).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, health effects, first aid measures, and disposal considerations .
Mécanisme D'action
Target of Action
The primary target of this compound is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm.
Mode of Action
The compound binds to RORγt, showing excellent potency . It also has activity against thePregnane X Receptor (PXR) , which is involved in the detoxification and clearance of foreign toxic substances from the body.
Biochemical Pathways
Upon binding to RORγt, the compound can modulate the transcriptional activity of genes regulated by this receptor . The exact downstream effects depend on the specific genes being regulated, but they could include changes in immune responses and inflammation. The compound’s activity against PXR could lead to upregulation of proteins involved in detoxification and clearance of foreign substances .
Pharmacokinetics
The compound’s interaction with pxr suggests it might influence the metabolism and clearance of other substances
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in an immune response, modulation of RORγt activity could lead to changes in the behavior of immune cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances that also bind to RORγt or PXR could potentially affect the compound’s efficacy . Additionally, factors such as pH and temperature could influence the compound’s stability and activity.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O7S/c1-25-13-2-4-14(5-3-13)27(23,24)18-10-8-12(9-11-18)17(22)26-19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLFPMVAQRSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)
![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![N-(4-bromophenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2508805.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)


![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)
![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)

